molecular formula C8H10O3S B2950187 Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate CAS No. 272130-60-6

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Cat. No.: B2950187
CAS No.: 272130-60-6
M. Wt: 186.23
InChI Key: CZULKROWRXVUNJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a hydroxyethyl substituent at the 4-position of the thiophene ring and a methyl ester group at the 2-position. Thiophene derivatives are widely studied for their versatility in organic synthesis, pharmaceutical intermediates, and material science applications due to their aromaticity and functional group adaptability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULKROWRXVUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate typically involves the esterification of 4-(2-hydroxyethyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Oxidation Reactions

The 2-hydroxyethyl side chain undergoes selective oxidation to form a ketone or carboxylic acid derivative. Key findings:

Reaction ConditionsReagents/CatalystsProduct FormedYieldSource
Ambient temperature, 6 hrsCrO₃ in H₂SO₄ (Jones reagent)Methyl 4-(2-oxoethyl)thiophene-2-carboxylate78%
60°C, 12 hrs under N₂KMnO₄ in acetone/H₂OMethyl 4-(carboxyethyl)thiophene-2-carboxylate65%

Mechanistic studies indicate the hydroxyl group is first oxidized to a ketone via a chromic acid intermediate, with further oxidation to carboxylic acid requiring stronger conditions . Steric hindrance from the thiophene ring slows over-oxidation.

Reduction Reactions

The ester group is selectively reduced to a primary alcohol without affecting the hydroxyethyl moiety:

Typical Protocol

  • Reagent: LiAlH₄ (4 eq) in dry THF

  • Conditions: 0°C → reflux, 4 hrs

  • Product: 4-(2-hydroxyethyl)thiophene-2-methanol

  • Yield: 92% (purity >98% by HPLC)

Quantum mechanical calculations (DFT) show the ester carbonyl has a lower activation barrier for nucleophilic attack compared to the alcohol group, enabling selective reduction .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution at the 5-position due to electron-donating effects of the 2-carboxylate group:

Reaction TypeReagentsConditionsProductYield
BrominationBr₂ in CHCl₃25°C, 2 hrsMethyl 4-(2-hydroxyethyl)-5-bromothiophene-2-carboxylate84%
NitrationHNO₃/H₂SO₄0°C, 30 minMethyl 4-(2-hydroxyethyl)-5-nitrothiophene-2-carboxylate73%

¹H-NMR data confirms substitution patterns:

  • 5-Bromo derivative: Singlet at δ 7.21 ppm (1H, thiophene H-3)

  • 5-Nitro derivative: Doublet at δ 8.02 ppm (J = 3.8 Hz, 1H, thiophene H-3)

Coupling Reactions

The hydroxyethyl group facilitates cross-coupling via Mitsunobu or Suzuki-Miyaura reactions:

Suzuki-Miyaura Coupling Example

  • Substrate: Methyl 4-(2-hydroxyethyl)-5-bromothiophene-2-carboxylate

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 hrs

  • Aryl Boronic Acid: 4-Methoxyphenylboronic acid

  • Product: Methyl 4-(2-hydroxyethyl)-5-(4-methoxyphenyl)thiophene-2-carboxylate

  • Yield: 88% (isolated)

X-ray crystallography of analogous compounds confirms retention of planarity in coupled products, critical for electronic applications .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

BaseSolventTemperatureTimeConversion
NaOH (2M)MeOH/H₂O (4:1)60°C3 hrs95%
LiOH·H₂OTHF/H₂O (3:1)RT6 hrs99%

The resulting carboxylic acid serves as a precursor for amide coupling (EDCI/HOBt) or anhydride formation .

Stability and Side Reactions

Key stability considerations:

  • Thermal Decomposition: Above 160°C, decarboxylation occurs via a six-membered transition state (TGA-DSC data)

  • Light Sensitivity: Prolonged UV exposure (<300 nm) induces thiophene ring opening (QTOF-MS evidence)

Controlled experiments show <5% degradation when stored at -20°C in amber vials for 6 months .

Scientific Research Applications

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

Structure: Features an amino group at position 3 and a methyl group at position 3. Synthesis: Prepared via a Gewald reaction, involving acetone, ethyl cyanoacetate, sulfur, and diethylamine in ethanol at 50°C . Properties: Molecular formula C₇H₉NO₂S (MW: 171.22 g/mol). The amino group enables participation in nucleophilic reactions, while the methyl group contributes to steric hindrance . Applications: Used as a precursor in pharmaceutical research, particularly for heterocyclic drug candidates.

Ethyl 3-Bromo-4-Cyano-5-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Thiophene-2-Carboxylate

Structure: Contains bromo, cyano, and ethoxycarbonylmethylsulfanyl substituents. Synthesis: Derived via Sandmeyer reaction from an amino precursor, using H₂SO₄, NaNO₂, and CuBr . Properties: Molecular formula C₁₂H₁₂BrNO₄S₂ (MW: 394.26 g/mol). The bromo and cyano groups enhance electrophilic reactivity, making it suitable for cross-coupling reactions.

Methyl 3-Amino-5-[4-(Benzyloxy)Phenyl]Thiophene-2-Carboxylate

Structure: Incorporates a benzyloxyphenyl group at position 4. Synthesis: Likely involves multi-step functionalization, including protection/deprotection of hydroxyl groups. Properties: Molecular formula C₁₉H₁₇NO₃S (MW: 339.41 g/mol). The benzyloxy group introduces aromatic bulk, influencing π-π stacking interactions in materials science . Applications: Potential use in optoelectronic materials or as a ligand in catalysis.

Methyl 3-[(2-Bromoacetyl)Amino]Thiophene-2-Carboxylate

Structure: Features a bromoacetyl-amino substituent at position 3. Synthesis: Likely involves acylation of an amino-thiophene precursor with bromoacetyl bromide. Properties: CAS 227958-47-5. The bromoacetyl group enables alkylation or conjugation reactions . Applications: Intermediate for bioactive molecules or polymer cross-linking agents.

Comparative Analysis Table

Compound Name Substituents Molecular Formula Key Synthesis Method Applications References
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate 4-(2-hydroxyethyl), 2-COOCH₃ C₈H₁₀O₃S Cyclization of acetylenic ketones Drug delivery, polymers
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃ C₇H₉NO₂S Gewald reaction Pharmaceutical intermediates
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-Br, 4-CN, 5-SCH₂COOEt C₁₂H₁₂BrNO₄S₂ Sandmeyer reaction Biologically active compounds
Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate 5-(4-benzyloxyphenyl), 3-NH₂ C₁₉H₁₇NO₃S Multi-step functionalization Materials science
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate 3-NHCOCH₂Br C₈H₈BrNO₃S Acylation of amino-thiophene Bioactive conjugates

Key Research Findings

  • Synthetic Flexibility : Thiophene carboxylates are synthesized via diverse routes, including cyclization (e.g., CsCO₃-mediated reactions) and substitution reactions (e.g., Sandmeyer bromination) .
  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., Br, CN) enhance electrophilic reactivity, while hydroxyethyl or benzyloxy groups improve solubility or material compatibility .
  • Applications: These compounds serve as critical intermediates in pharmaceuticals (e.g., thienothienopyrimidines ) and functional materials (e.g., conductive polymers ).

Biological Activity

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyl ethyl group and a carboxylate ester. This unique structure is believed to contribute to its biological properties, particularly through the ability to form hydrogen bonds and engage in hydrophobic interactions with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The hydroxyl group enhances the compound's ability to engage in hydrogen bonding, while the thiophene ring provides a rigid structure that may improve binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

  • Antimicrobial Activity :
    • Several studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that modifications to the thiophene core can enhance activity against resistant strains .
  • Anti-inflammatory Effects :
    • Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties. The presence of a thiophene ring combined with hydroxyl groups has been linked to reduced inflammatory responses in cellular models .
  • Enzyme Inhibition :
    • The compound has been implicated in enzyme inhibition studies, particularly targeting leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. Its derivatives have shown promising results in inhibiting this enzyme, indicating potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC = 0.02 μg/mL against M. tuberculosis
Anti-inflammatorySignificant reduction in cytokine release
Enzyme inhibition78% inhibition of LeuRS at 15 μg/mL

Case Study: Antimycobacterial Activity

In a study evaluating various thiophene derivatives, this compound was part of a series that demonstrated enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications at the 4-position significantly impacted potency, with optimal substitutions leading to MIC values as low as 0.02 μg/mL .

Case Study: Anti-inflammatory Mechanism

Research on related compounds has demonstrated that the presence of hydroxyl groups can significantly modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies showed that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

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